(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE
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Overview
Description
(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound featuring a pyrrole ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves the condensation of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with 2H-1,3-benzodioxole-5-carboxylic acid. The reaction is catalyzed by an acid or base under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
Its structural features make it a candidate for investigating biological pathways and mechanisms .
Medicine
In medicine, this compound may be explored for its therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases and conditions .
Industry
Industrially, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science[7][7].
Mechanism of Action
The mechanism of action of (Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds also feature heterocyclic rings and are used in various chemical and biological applications.
Uniqueness
What sets this compound apart is its unique combination of a pyrrole ring and a benzodioxole moiety. This structural feature provides distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
[(Z)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-9-3-5-11(18(9)2)14(16)17-22-15(19)10-4-6-12-13(7-10)21-8-20-12/h3-7H,8H2,1-2H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBOEVWNQYHIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=NOC(=O)C2=CC3=C(C=C2)OCO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C)/C(=N/OC(=O)C2=CC3=C(C=C2)OCO3)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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